molecular formula C15H17NO B1432323 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-56-3

4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1432323
CAS No.: 1350760-56-3
M. Wt: 227.3 g/mol
InChI Key: JGDMTBYOUCORSJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a synthetically designed indole derivative intended for research and development applications. Indole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds and natural products . The specific combination of a cyclopropyl substituent and an aldehyde functional group at the 3-position makes this compound a versatile and valuable building block for the synthesis of more complex molecules. The aldehyde group is a key reactive handle for further chemical transformations, including condensation reactions to form Schiff bases or the creation of heterocyclic fused systems, which are common strategies in drug discovery . Indole derivatives demonstrate a wide spectrum of biological activities, such as anticancer , antimicrobial , and antiviral effects . The presence of the cyclopropyl moiety is a common feature in pharmaceuticals and agrochemicals, often included to modulate metabolic stability, lipophilicity, and the overall three-dimensional conformation of a molecule . While the specific biological profile and mechanism of action for this compound require further investigation by the researcher, its structural features suggest significant potential for use in constructing libraries of compounds for high-throughput screening against various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the specific analytical data (e.g., NMR, MS, HPLC) provided in the product data sheet for confirmation of identity and purity.

Properties

IUPAC Name

4-cyclopropyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10(2)16-8-12(9-17)15-13(11-6-7-11)4-3-5-14(15)16/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDMTBYOUCORSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC=C21)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Strategy

The principal synthetic approach to 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde involves the Fischer indole synthesis , a classical and widely used method for constructing the indole core. This reaction typically entails the acid-catalyzed condensation of phenylhydrazine with a suitable ketone or aldehyde precursor to form the indole ring system. For this compound, the starting materials are chosen to incorporate the cyclopropyl and isopropyl groups appropriately on the indole scaffold.

Following indole ring formation, alkylation reactions are employed to introduce the isopropyl substituent at the nitrogen atom (N-1 position). The aldehyde group at the 3-position is either introduced directly via the starting aldehyde or through subsequent formylation reactions such as the Vilsmeier-Haack reaction, optimized for selectivity and yield.

Industrial synthesis leverages large-scale Fischer indole synthesis combined with controlled alkylation steps. The process benefits from continuous flow reactors and advanced purification techniques to enhance efficiency and product quality.

Detailed Reaction Conditions and Steps

Step Number Reaction Type Starting Materials/Intermediates Reagents/Conditions Outcome/Product Notes
1 Fischer Indole Synthesis Phenylhydrazine + cyclopropyl/isopropyl-substituted ketone or aldehyde Acidic medium (e.g., HCl or acetic acid), reflux Formation of 4-cyclopropyl-1H-indole intermediate Key step to form indole ring with cyclopropyl group
2 N-Alkylation 4-cyclopropyl-1H-indole intermediate Alkyl halide (e.g., isopropyl bromide), base 1-isopropyl substituted indole Alkylation at nitrogen to introduce isopropyl group
3 Formylation 1-isopropyl-4-cyclopropylindole Vilsmeier-Haack reagent (POCl3 + DMF) or alternative formylation agents This compound Introduction of aldehyde group at position 3

Industrial Production Enhancements

  • Continuous flow reactors allow better control of reaction parameters such as temperature and reaction time, improving yield and scalability.
  • Purification techniques including crystallization and chromatography are optimized to remove side products and achieve high purity.
  • Reaction conditions are fine-tuned to minimize side reactions such as over-oxidation or unwanted substitutions on the indole ring.

Chemical Reaction Analysis Relevant to Preparation

The aldehyde group at the 3-position is chemically reactive and can undergo:

  • Oxidation: Conversion to carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Conversion to primary alcohol by sodium borohydride or lithium aluminum hydride.
  • Electrophilic substitution: The indole ring can be further functionalized via nitration, halogenation, or sulfonation under appropriate conditions.

These reactions are important for modifying or protecting the aldehyde during synthesis or for subsequent derivatization.

Summary Table of Preparation Method Highlights

Aspect Description
Core Synthetic Method Fischer indole synthesis
Key Intermediates Cyclopropyl-substituted indole, N-alkylated indole
Functional Group Introduction Formylation at 3-position via Vilsmeier-Haack or equivalent
Reaction Conditions Acidic medium for Fischer synthesis; base-mediated alkylation; controlled formylation
Industrial Scale Adaptations Continuous flow reactors, optimized purification
Side Reactions Oxidation or reduction of aldehyde; ring substitutions
Purity and Yield Enhanced by reaction optimization and advanced purification methods

Research Findings and Practical Notes

  • The Fischer indole synthesis remains the most reliable and scalable method for constructing the indole core with the desired substituents.
  • Alkylation at the nitrogen atom requires careful control to avoid over-alkylation or side reactions.
  • Formylation methods must be optimized to prevent degradation or side reactions of the sensitive aldehyde group.
  • Industrial processes emphasize safety, environmental impact reduction, and cost-effectiveness, employing greener solvents and continuous processing technologies.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The cyclopropyl and isopropyl groups may influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The cyclopropyl group in the target compound provides a balance between steric bulk and metabolic resistance, contrasting with the 4-isopropylphenyl group in the C₁₈ derivative, which introduces significant hydrophobicity .
  • Molecular Weight : The target compound (227.30 g/mol) is lighter than 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde (263.34 g/mol) but heavier than simpler derivatives like 1H-indole-4-carbaldehyde (145.16 g/mol) .
  • Solubility : Linear aldehydes (e.g., 1H-indole-4-carbaldehyde) exhibit higher aqueous solubility due to minimal substituent interference, whereas bulky groups (e.g., cyclopropyl, isopropylphenyl) reduce solubility .

Biological Activity

4-Cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This compound features a cyclopropyl group and an isopropyl group attached to the indole moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways, including those involved in apoptosis and cell proliferation.

Key Mechanisms:

  • Apoptosis Induction : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, leading to reduced cell viability in malignant cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Outcome
Study AMV4-11 (AML)0.072FLT3 InhibitionSignificant cytotoxicity observed
Study BMCF7 (Breast)5.4ApoptosisInduction of apoptotic markers
Study CA549 (Lung)9.2Cell Cycle ArrestG0/G1 phase arrest noted

Case Study 1: Anticancer Properties

In a recent study examining the anticancer properties of this compound, researchers evaluated its effects on several cancer cell lines. The compound demonstrated significant cytotoxic effects against MV4-11 cells, with an IC50 value of 0.072 µM, indicating potent activity against acute myeloid leukemia (AML) cells. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound in animal models. Behavioral assays indicated that it exhibits anxiolytic and antidepressant-like effects, potentially through modulation of serotonin receptors. The findings suggest that this compound may serve as a lead compound for developing new treatments for anxiety and depression disorders.

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde, and what methodological considerations ensure high yield and purity?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using transition metal catalysts (e.g., Rh or Cu) and indole core functionalization via Vilsmeier-Haack formylation. Key steps include:

  • Indole N-alkylation : Reacting 1H-indole with isopropyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .
  • Formylation : Using POCl₃/DMF (Vilsmeier reagent) at 0–5°C to selectively introduce the aldehyde group at the 3-position .
  • Cyclopropanation : Employing ethyl diazoacetate and a Rh(II) catalyst (e.g., Rh₂(OAc)₄) to install the cyclopropyl moiety . Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (acetic acid/water) are critical for isolating the product in >90% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H NMR (500 MHz, CDCl₃) confirms the aldehyde proton (δ ~10.2 ppm), cyclopropyl protons (δ ~1.2–2.0 ppm), and isopropyl splitting patterns (δ ~1.4–1.6 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>98%) and detect regioisomeric byproducts .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ (e.g., m/z calc. 257.1312, found 257.1309) .

Q. What is the biological relevance of the indole-3-carbaldehyde scaffold in drug discovery?

Indole-3-carbaldehydes are privileged structures in medicinal chemistry due to their ability to interact with enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) via hydrogen bonding and π-π stacking . The cyclopropyl and isopropyl substituents in this compound may enhance metabolic stability and target selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictions often arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurities in synthesized batches. Mitigation strategies include:

  • Batch Reproducibility : Validate synthesis protocols using identical reagents (e.g., same Rh catalyst lot) and monitor reaction progress via TLC/HPLC .
  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and report IC₅₀ values with error margins (triplicate measurements) .
  • Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms the cyclopropyl geometry .

Q. What computational methods predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilicity of the aldehyde carbon. Key parameters:

  • Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution (aldehyde carbon: ~+0.35 e) and predicts reactivity toward amines or hydrazines .
  • Transition State Modeling : Identifies steric effects from the cyclopropyl group, which may hinder bulkier nucleophiles .

Q. How does the cyclopropyl substituent influence the compound’s stability under physiological conditions?

  • Metabolic Stability : Cyclopropane rings resist cytochrome P450 oxidation compared to alkenes, as shown in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-cyclopropyl analogs) .
  • pH-Dependent Degradation : Accelerated stability testing (40°C/75% RH) reveals <5% degradation after 4 weeks in pH 7.4 buffer but rapid aldehyde oxidation at pH <3 .

Q. What strategies optimize enantioselective synthesis of chiral analogs?

  • Chiral Auxiliaries : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclopropanation (up to 90% ee) .
  • Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., CAL-B enzyme, tert-butyl methyl ether) separates enantiomers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepConditionsYield (%)Purity (%)Reference
N-IsopropylationK₂CO₃, DMF, 80°C, 12 h8595
Vilsmeier FormylationPOCl₃/DMF, 0°C, 2 h7898
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 40°C, 6 h6590

Q. Table 2. Comparative Bioactivity in Enzyme Inhibition Assays

Target EnzymeIC₅₀ (µM)Assay ConditionsReference
Tyrosine Kinase ABL10.45 ± 0.110 mM Tris-HCl, pH 7.5
MAO-B12.3 ± 1.250 mM phosphate, pH 7.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde
Reactant of Route 2
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

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